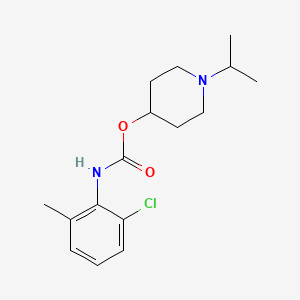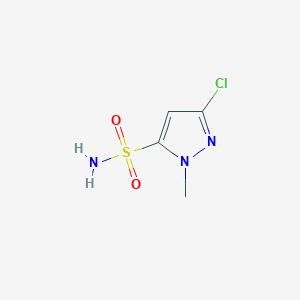
Ammonium hexacyanoferrate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound with the formula (NH₄)₄[Fe(CN)₆]. It is a member of the hexacyanoferrate family, which are known for their unique structural and chemical properties. This compound is typically used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexacyanoferrate(II) can be synthesized through the reaction of ammonium chloride with potassium ferrocyanide in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution by the addition of ethanol.
Industrial Production Methods: In industrial settings, ammonium hexacyanoferrate(II) is produced by the direct reaction of ammonium salts with ferrocyanide salts. The process involves mixing the reactants in water, followed by filtration and drying of the precipitate. The purity of the product is ensured through recrystallization techniques.
Types of Reactions:
Oxidation: Ammonium hexacyanoferrate(II) can undergo oxidation to form ammonium hexacyanoferrate(III). This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in slightly acidic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halide salts or phosphine ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Ammonium hexacyanoferrate(III).
Reduction: Ammonium hexacyanoferrate(II).
Substitution: Various substituted ferrocyanide complexes.
Scientific Research Applications
Ammonium hexacyanoferrate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of metal ion transport and storage in biological systems.
Industry: Ammonium hexacyanoferrate(II) is used in the production of pigments, as a corrosion inhibitor, and in the purification of gases.
Mechanism of Action
Ammonium hexacyanoferrate(II) can be compared with other hexacyanoferrate compounds such as potassium hexacyanoferrate(II) and sodium hexacyanoferrate(II). While all these compounds share similar structural features, ammonium hexacyanoferrate(II) is unique in its ability to form stable complexes with ammonium ions. This property makes it particularly useful in applications where the presence of ammonium ions is advantageous.
Comparison with Similar Compounds
- Potassium hexacyanoferrate(II)
- Sodium hexacyanoferrate(II)
- Calcium hexacyanoferrate(II)
Ammonium hexacyanoferrate(II) stands out due to its unique reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H16FeN10 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
tetraazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |
InChI Key |
ZXQVPEBHZMCRMC-UHFFFAOYSA-R |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


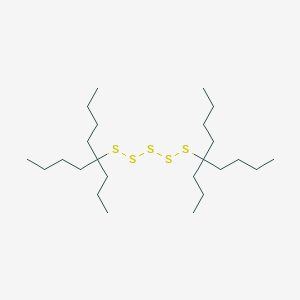





![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)


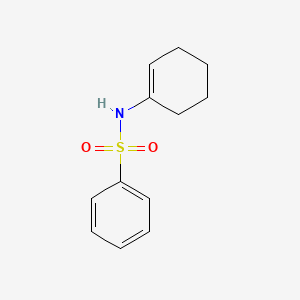
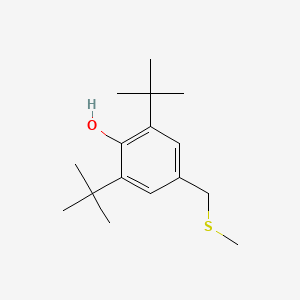
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
